molecular formula C16H22Cl2N2 B12907015 (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-29-8

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12907015
CAS No.: 820980-29-8
M. Wt: 313.3 g/mol
InChI Key: BGVMWZSBQVIESR-INIZCTEOSA-N
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Description

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound with a complex structure that includes a pyrrolidine ring, a cyclopentyl group, and a dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the cyclopentyl group, and the attachment of the dichlorophenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine include other pyrrolidine derivatives and compounds with similar structural features, such as:

  • (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-2-amine
  • (3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

820980-29-8

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C16H22Cl2N2/c17-13-7-12(8-14(18)9-13)11-20(15-3-1-2-4-15)16-5-6-19-10-16/h7-9,15-16,19H,1-6,10-11H2/t16-/m0/s1

InChI Key

BGVMWZSBQVIESR-INIZCTEOSA-N

Isomeric SMILES

C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(C1)N(CC2=CC(=CC(=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

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